(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is a synthetic organic compound with a complex structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation and Functional Group Manipulation: The methyl and carboxylic acid groups are introduced through various oxidation and functional group manipulation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The presence of the Boc protecting group allows for selective modification of the molecule, enabling targeted studies of its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S)-1-tert-butoxycarbonyl-2-methyl-4-oxo-pyrrolidine-2-carboxylic acid: Differing in the position of the carbonyl group, which affects its reactivity and applications.
Uniqueness
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
Molecular Formula |
C11H17NO5 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-7(13)5-6-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
DWRIQGQCPRJSCI-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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